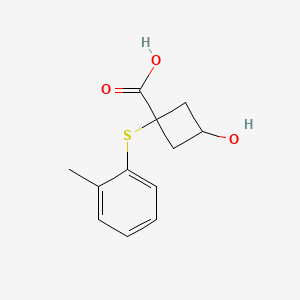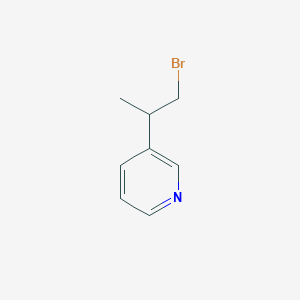
2-(4-Isobutylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isobutylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the isobutylphenyl group attached to the piperidine ring imparts unique chemical and biological properties to this compound. Piperidine derivatives are widely recognized for their significance in medicinal chemistry and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutylphenyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 4-isobutylbenzaldehyde with piperidine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, and the product is obtained in good yield. Another approach involves the use of 4-isobutylphenylmagnesium bromide, which reacts with piperidine to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 2-(4-Isobutylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-(4-Isobutylphenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(4-Isobutylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
類似化合物との比較
Piperine: A naturally occurring piperidine alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine: The parent compound, widely used in organic synthesis and pharmaceutical applications.
Pyridine: A structurally similar nitrogen-containing heterocycle with diverse applications in medicinal chemistry.
Uniqueness: 2-(4-Isobutylphenyl)piperidine stands out due to the presence of the isobutylphenyl group, which imparts unique chemical and biological properties. This structural modification can enhance the compound’s potency, selectivity, and pharmacokinetic profile, making it a valuable candidate for drug development and other scientific research applications.
特性
分子式 |
C15H23N |
|---|---|
分子量 |
217.35 g/mol |
IUPAC名 |
2-[4-(2-methylpropyl)phenyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12(2)11-13-6-8-14(9-7-13)15-5-3-4-10-16-15/h6-9,12,15-16H,3-5,10-11H2,1-2H3 |
InChIキー |
ZUFSZMVEKRBMPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)




![N-[(1-aminocyclopropyl)methyl]methanesulfonamidehydrochloride](/img/structure/B13538709.png)



